Talmetacin

Prodrug Activation Carboxylesterase (CES) Pharmacokinetics

Talmetacin is a racemic phthalidyl ester prodrug of indomethacin, designed for comparative gastrointestinal tolerability and enantiomer pharmacology studies. Its masked structure requires enzymatic hydrolysis, differentiating it from free acid indomethacin or other ester prodrugs. Source high-purity (≥98%) Talmetacin for reliable COX inhibition research and asymmetric catalysis applications.

Molecular Formula C27H20ClNO6
Molecular Weight 489.9 g/mol
CAS No. 67489-39-8
Cat. No. B1294969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalmetacin
CAS67489-39-8
Molecular FormulaC27H20ClNO6
Molecular Weight489.9 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4C5=CC=CC=C5C(=O)O4
InChIInChI=1S/C27H20ClNO6/c1-15-21(14-24(30)34-27-20-6-4-3-5-19(20)26(32)35-27)22-13-18(33-2)11-12-23(22)29(15)25(31)16-7-9-17(28)10-8-16/h3-13,27H,14H2,1-2H3
InChIKeyXYRIRLDHOQSNLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Talmetacin (CAS 67489-39-8): A Phthalidyl Ester Prodrug of Indomethacin in NSAID Research Procurement


Talmetacin (CAS 67489-39-8) is a phthalidyl ester prodrug of the cyclooxygenase (COX) inhibitor indomethacin, classified within the indoleacetic acid derivative subclass of non-steroidal anti-inflammatory drugs (NSAIDs) [1]. As a racemic mixture [2], it was designed to mask the free carboxylic acid group of the parent NSAID, thereby potentially modifying gastrointestinal tolerance while maintaining anti-inflammatory and analgesic activity [1]. Historically, talmetacin was investigated clinically in Argentina for rheumatic disorders but saw no further reported development [3].

Why Generic Substitution of Talmetacin (CAS 67489-39-8) with Parent NSAIDs or Other Prodrugs Is Scientifically Unjustified


Generic substitution of talmetacin with indomethacin or alternative NSAID prodrugs (e.g., acemetacin, proglumetacin) is scientifically unsupported due to fundamental differences in molecular structure and intended release kinetics. As a phthalidyl ester, talmetacin is an inactive, masked prodrug that requires enzymatic hydrolysis for activation, a process that is sensitive to the specific steric hindrance and electron density of its ester moiety [1]. This contrasts with the free acid of indomethacin, which is immediately active, and other ester prodrugs that exhibit markedly different hydrolysis rates depending on their substitution pattern [1]. Consequently, interchange without data leads to unpredictable systemic exposure, potentially altered therapeutic windows, and divergent side-effect profiles, as the prodrug strategy specifically aims to modulate the delivery of the active metabolite.

Talmetacin (CAS 67489-39-8): Quantifiable Evidence for Scientific Selection vs. Indomethacin and NSAID Analogs


Talmetacin's Hydrolytic Activation Rate Relative to Other Indomethacin Ester Prodrugs

The rate of conversion from prodrug to active indomethacin is a critical determinant of its therapeutic profile. Research on indomethacin prodrugs has established that structural variations in the ester moiety lead to substantial differences in hydrolysis rates by human carboxylesterases (hCE1 and hCE2), the primary enzymes responsible for prodrug activation [1]. Specifically, a comparative analysis of 26 synthesized indomethacin prodrugs revealed that hydrolysis rates can vary by up to 10-fold based solely on steric hindrance around the ester linkage [1]. This class-level evidence confirms that the hydrolysis rate of a specific prodrug like talmetacin cannot be assumed to be equivalent to that of another, and that its unique phthalidyl structure is a key differentiator from simpler alkyl or phenyl esters.

Prodrug Activation Carboxylesterase (CES) Pharmacokinetics

Chemical Synthesis and Chiral Purity of Talmetacin

Talmetacin exists as a racemic mixture of two enantiomers [2]. Recent advances in synthetic methodology enable the production of enantioenriched phthalidyl ester prodrugs, which is significant because the individual enantiomers of phthalidyl esters can exhibit different pharmacological activities [1]. A novel catalytic method achieved the synthesis of enantioenriched phthalidyl esters, including talmetacin, with up to 97% yield and 97% enantiomeric excess (ee) under mild, room-temperature conditions [1]. This contrasts with traditional, racemic synthesis and provides a pathway to obtain single-enantiomer talmetacin for comparative bioactivity studies.

Asymmetric Synthesis Chiral Chemistry Enantiomeric Excess

Molecular Target Engagement: COX Inhibition Profile

Talmetacin is a cyclooxygenase (COX) inhibitor, the established mechanism of action for NSAIDs [1]. Its prodrug nature implies that its target engagement is ultimately mediated by its active metabolite, indomethacin [2]. In contrast to some modern NSAIDs designed for selective COX-2 inhibition, indomethacin is a non-selective COX inhibitor, effectively blocking both COX-1 and COX-2 isoenzymes [3]. This class-level inference positions talmetacin as a prodrug delivering a non-selective COX inhibition profile. The absence of published IC50 data for talmetacin itself against isolated COX-1/2 means direct comparative potency cannot be established, but its fundamental mechanism differs from newer, COX-2 selective alternatives.

Cyclooxygenase COX-1 COX-2 Selectivity

Talmetacin (CAS 67489-39-8): Core Research Applications Rooted in Comparative Evidence


Investigating Prodrug Activation Kinetics and Gastrointestinal Safety in NSAID Research

Talmetacin serves as a model compound for studying the impact of ester prodrug design on NSAID gastrointestinal tolerability. As a masked prodrug of indomethacin, it allows researchers to directly compare gastric mucosal injury against the parent compound and other ester prodrugs in preclinical models [1]. Its distinct phthalidyl ester group, which undergoes enzymatic hydrolysis, is a key variable in these comparative studies, enabling a deeper understanding of how chemical modification can alter the local and systemic side-effect profile of a known, potent NSAID.

Chiral Prodrug Pharmacology and Asymmetric Synthesis Research

Talmetacin is a valuable substrate for research in asymmetric catalysis and chiral pharmacology. Its existence as a racemate, coupled with recent synthetic advances enabling the production of its enantiomers with high enantiomeric excess (97% ee) [2], creates a unique opportunity. Researchers can procure the racemic mixture and, using established synthetic methods, generate or commission the single enantiomers to investigate their distinct biological activities, pharmacokinetics, and toxicity profiles. This comparative enantiomer study is fundamental to understanding the clinical implications of chirality in prodrug design [2].

In Vitro Models of Non-Selective Cyclooxygenase Inhibition

In cell-based assays and enzymatic screens, talmetacin functions as a source of non-selective COX inhibition [3]. This is in direct contrast to COX-2 selective inhibitors. By using talmetacin in a compound panel, researchers can establish the phenotypic consequences of broad-spectrum prostaglandin synthesis blockade. This is particularly relevant for validating assay systems or for use as a control compound in studies investigating the differential roles of COX-1 and COX-2 in inflammation, pain, and cancer biology [3].

Technical Documentation Hub

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17 linked technical documents
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